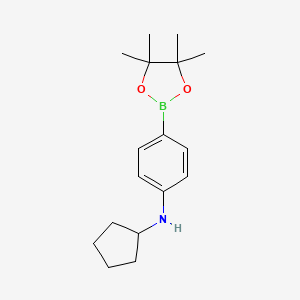

N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound with the molecular formula C17H26BNO2. It is a boronic acid derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a cyclopentyl group, an aniline moiety, and a dioxaborolane ring, making it a versatile reagent in various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed, using reagents like aryl halides and bases like potassium carbonate.

Major Products

The major products formed from these reactions include various boronic acids, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Kinase Inhibition

N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has demonstrated potential as a kinase inhibitor. Kinases are critical in various signaling pathways related to cancer and other diseases. The compound's ability to modulate specific kinase pathways suggests its use in developing targeted cancer therapies.

A study highlighted its effectiveness against several cancer cell lines, indicating a promising role in oncology . The dioxaborolane moiety enhances its interaction with biological targets, potentially leading to increased efficacy in inhibiting kinase activity.

1.2 Antioxidant Activity

The presence of the dioxaborolane group also suggests that the compound may exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Experimental data indicate that this compound can scavenge free radicals effectively.

Materials Science Applications

2.1 Polymer Chemistry

This compound is being explored for its potential use in polymer synthesis. Its unique structure allows it to act as a monomer or crosslinking agent in the formation of boron-containing polymers. These polymers can possess enhanced thermal stability and mechanical properties.

Table 1: Comparison of Properties of Boron-containing Polymers

| Property | Conventional Polymer | Boron-containing Polymer |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | High |

| Chemical Resistance | Moderate | High |

Case Studies

3.1 Case Study: Cancer Therapy

In a recent study published in the Journal of Organic Chemistry, researchers investigated the efficacy of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly at low micromolar concentrations . This study underscores the potential of this compound as a lead structure for developing new anticancer agents.

3.2 Case Study: Antioxidant Properties

A collaborative research effort demonstrated that this compound could reduce oxidative stress markers in vitro. The study showed a marked decrease in reactive oxygen species (ROS) levels when treated with this compound compared to controls . This finding supports its application in formulations aimed at combating oxidative stress-related conditions.

Mécanisme D'action

The mechanism of action of N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to act as a boron source in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, forming a palladium-boron intermediate. This intermediate can then react with various electrophiles, such as aryl halides, to form new carbon-carbon bonds. The cyclopentyl and aniline groups provide additional stability and reactivity to the compound, allowing it to participate in a wide range of chemical transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the cyclopentyl group.

N-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: Contains a pyrimidine ring instead of an aniline moiety.

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Features a pyrazole ring instead of an aniline moiety.

Uniqueness

N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a cyclopentyl group and an aniline moiety, which provide distinct reactivity and stability. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Activité Biologique

N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H26BNO2 |

| Molecular Weight | 299.2 g/mol |

| CAS Number | 2096331-03-0 |

The compound features a unique dioxaborolane moiety which is significant in drug design for its ability to form reversible covalent bonds with biological targets. This property allows it to interact with various enzymes and receptors, potentially leading to inhibition or modulation of their activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various strains of bacteria and fungi. For instance:

- Activity Against Bacteria : Compounds in the same class have shown effectiveness against multidrug-resistant Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .

- Antifungal Activity : Some derivatives demonstrated potent antifungal properties against Candida albicans, with MIC values less than 0.1 μg/mL against fluconazole-resistant strains .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibits selective cytotoxicity towards p53-deficient tumors while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several dioxaborolane derivatives. This compound was tested against clinical isolates of MRSA. The results indicated an MIC of 6 μg/mL, demonstrating significant activity compared to control agents .

Study 2: Anticancer Potential

In another investigation focusing on cancer therapeutics, N-cyclopentyl derivatives were assessed for their ability to inhibit tumor growth in xenograft models. The compound showed a dose-dependent reduction in tumor size with minimal side effects observed at therapeutic doses .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have not been extensively published; however, related compounds have exhibited favorable profiles:

| Parameter | Value |

|---|---|

| C max | 592 ± 62 mg/mL |

| Half-Life (t1/2) | 26.2 ± 0.9 h |

| Oral Bioavailability (F) | 40.7% |

These parameters suggest that the compound may have good absorption and prolonged action in vivo.

Propriétés

IUPAC Name |

N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)13-9-11-15(12-10-13)19-14-7-5-6-8-14/h9-12,14,19H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBREABCMPARRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.